molecular formula C13H13NOS B2581347 4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde CAS No. 1156172-81-4

4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde

Cat. No.: B2581347
CAS No.: 1156172-81-4
M. Wt: 231.31
InChI Key: OQSQTNZVHFRWIX-UHFFFAOYSA-N
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Description

4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde is a chemical compound with the molecular formula C13H13NOS. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a methyl group and a thiophen-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde typically involves the reaction of 4-formylbenzoic acid with methyl[(thiophen-2-yl)methyl]amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-{Methyl[(thiophen-3-yl)methyl]amino}benzaldehyde
  • 4-{Methyl[(furan-2-yl)methyl]amino}benzaldehyde
  • 4-{Methyl[(pyridin-2-yl)methyl]amino}benzaldehyde

Uniqueness

4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potential biological and industrial applications .

Properties

IUPAC Name

4-[methyl(thiophen-2-ylmethyl)amino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-14(9-13-3-2-8-16-13)12-6-4-11(10-15)5-7-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSQTNZVHFRWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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